molecular formula C13H21NO4 B13326191 4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13326191
M. Wt: 255.31 g/mol
InChI Key: CYODNDBPPDGALB-UHFFFAOYSA-N
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Description

4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine derivatives with allyl bromide and tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both the allyl and tert-butoxycarbonyl groups, which confer specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-6-9-7-10(11(15)16)14(8-9)12(17)18-13(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYODNDBPPDGALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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